molecular formula C10H16Cl2N4O2 B2723486 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid dihydrochloride CAS No. 2460749-23-7

6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid dihydrochloride

Cat. No.: B2723486
CAS No.: 2460749-23-7
M. Wt: 295.16
InChI Key: WNMHHKWTCHQSPA-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid dihydrochloride is a chemical compound known for its unique structure and properties. It is commonly used in various scientific research fields due to its versatile chemical nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid dihydrochloride typically involves the reaction of 4-methylpiperazine with pyridazine-3-carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize the reaction conditions and maximize the yield. The final product is then purified using standard industrial purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the pyridazine and piperazine rings, which confer distinct chemical and biological properties. This makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2.2ClH/c1-13-4-6-14(7-5-13)9-3-2-8(10(15)16)11-12-9;;/h2-3H,4-7H2,1H3,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMHHKWTCHQSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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